3,5-Dimethylisoxazole-4-sulfonic acid
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Overview
Description
3,5-Dimethylisoxazole-4-sulfonic acid is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a sulfonic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethylisoxazole-4-sulfonic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulphonic acid, followed by treatment with thionyl chloride at temperatures ranging from 60°C to 110°C . This method yields 3,5-dimethylisoxazole-4-sulphonyl chloride, which can be further hydrolyzed to obtain the sulfonic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The process involves careful control of reaction conditions and purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylisoxazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents and other electrophiles.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Various substituted isoxazole compounds.
Scientific Research Applications
3,5-Dimethylisoxazole-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a ligand in studying protein interactions.
Medicine: Potential use in developing pharmaceuticals, particularly as inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylisoxazole-4-sulfonic acid involves its interaction with specific molecular targets. The compound acts as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This interaction affects gene transcription regulation, making it a valuable tool in epigenetic studies and cancer research.
Comparison with Similar Compounds
3-Ethylbenzo[d]isoxazole-5-yl sulfonamide: Another isoxazole derivative with similar applications in cancer research.
3,5-Dimethylisoxazole-4-boronic acid pinacol ester: Used in organic synthesis and material science.
Uniqueness: 3,5-Dimethylisoxazole-4-sulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to act as a bioisostere for acetyl-lysine makes it particularly valuable in epigenetic research and drug development.
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-3-5(11(7,8)9)4(2)10-6-3/h1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCZPNWIBTCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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